(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
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Overview
Description
“®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O2 and a molecular weight of 210.7 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of carbamates, such as “®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride”, can be achieved through the reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides . This process is catalyzed by Cu@Sal-Cs and accelerated by microwave irradiation . The catalyst is synthesized through a green, eco-friendly, and cost-effective technique .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is represented by the linear formula C8H19ClN2O2 .
Chemical Reactions Analysis
The chemical reactions involving “®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” are typically catalyzed by transition metals and involve C–O and C–N oxidative coupling . These reactions are important for the formation of new organic products .
Physical And Chemical Properties Analysis
“®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is a solid substance . It has a molecular weight of 210.7 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Understanding Carbamate Metabolism
Carbamates, including structures similar to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, are subject to metabolic hydrolysis, which is influenced by their molecular structure. A qualitative relationship between the molecular structure of medicinal carbamates and their metabolic hydrolysis has been established, revealing that the metabolic stability of carbamates varies significantly based on their substituents. This information is crucial for designing carbamate-based drugs or prodrugs, as it highlights the importance of molecular structure in determining their metabolic lability and stability (Vacondio et al., 2010).
Carbamate Decomposition and Environmental Fate
The environmental behavior of carbamates, including potential analogs of this compound, is a critical aspect of their scientific research applications. Chlorpropham, a primary N-phenyl carbamate, showcases the challenges associated with the environmental impact of carbamates. Despite being less toxic than organochlorines, concerns regarding their breakdown products have highlighted them as environmental toxins. Understanding the degradation pathways, half-lives, and partitioning coefficients of carbamates like chlorpropham is essential for evaluating their environmental fate and impact (Smith & Bucher, 2012).
Analytical Techniques in Carbamate Research
Hydrophilic Interaction Chromatography (HILIC) has emerged as a valuable analytical technique for the separation of polar compounds, including carbamates. The method is particularly advantageous for studying compounds like this compound due to its effectiveness in separating polar, weakly acidic, or basic samples. HILIC's compatibility with mass spectrometry enhances its applicability in the analysis of drugs, metabolites, and natural compounds, offering insights into the properties and behavior of carbamates in biological systems (Jandera, 2011).
Carbamate Anticonvulsant Pharmacology
The pharmacological profile of tiagabine, a selective γ-aminobutyric acid (GABA) uptake inhibitor, provides insights into the therapeutic applications of carbamate compounds. By inhibiting GABA uptake, tiagabine increases GABAergic mediated inhibition in the brain, demonstrating the potential utility of carbamate structures in the treatment of chronic seizure disorders. This underscores the significance of carbamates in developing anticonvulsant agents and highlights the importance of understanding their pharmacological mechanisms (Suzdak & Jansen, 1995).
Environmental Degradation of Carbamates
The degradation of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the broader theme of carbamate decomposition and its environmental implications. This study demonstrates the feasibility of applying radio frequency plasma for decomposing and converting MTBE, a compound related to carbamates, into less harmful substances. Such research is vital for developing methods to mitigate the environmental impact of carbamate compounds and their derivatives (Hsieh et al., 2011).
Mechanism of Action
The mechanism of action for the formation of carbamates involves the capture of CO2 by amines . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
Safety and Hazards
The safety information for “®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” includes several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
properties
IUPAC Name |
tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXWWFZXWRQAK-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679173 |
Source
|
Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217631-35-0 |
Source
|
Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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